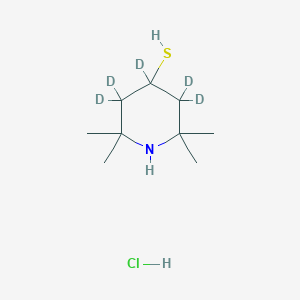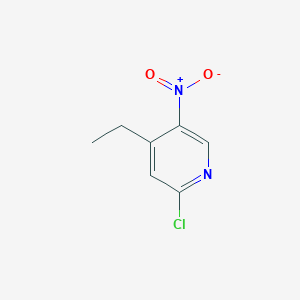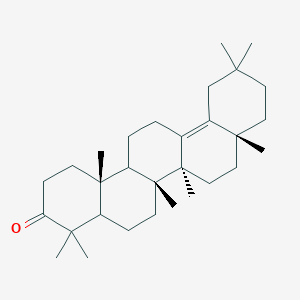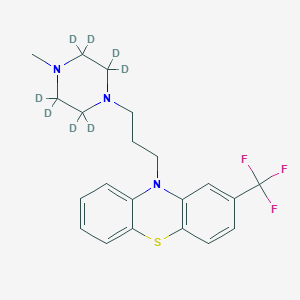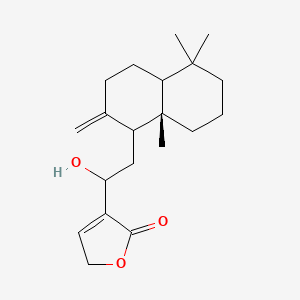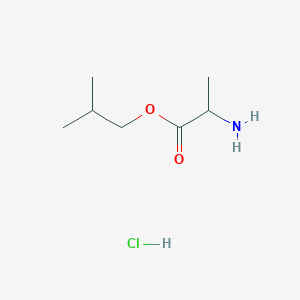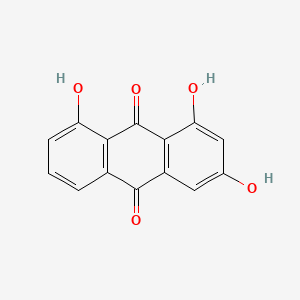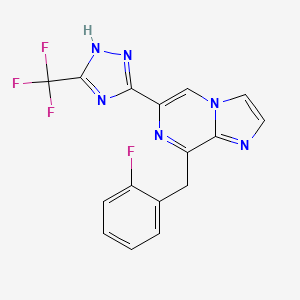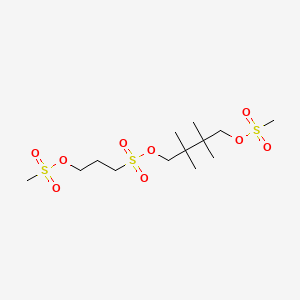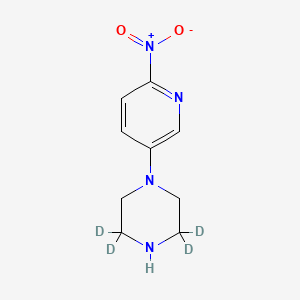
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-piperazine. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperazine ring. The deuterium atoms replace the hydrogen atoms at specific positions, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 6-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperazine Ring: The nitro-pyridine is then reacted with piperazine to form the desired compound. This step may involve the use of a base such as sodium hydroxide to facilitate the reaction.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-(6-Amino-3-pyridinyl)-piperazine-2,2,6,6-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Scientific Research Applications
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 has several applications in scientific research:
Pharmacokinetics: Used as a tracer in metabolic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biological Studies: Employed in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Utilized in the design and synthesis of new therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industrial Applications: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(6-Nitro-3-pyridinyl)-piperazine: The non-deuterated version of the compound.
4-(6-Amino-3-pyridinyl)-piperazine: A reduced form with an amino group instead of a nitro group.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: A tert-butyl carbamate-protected derivative.
Uniqueness
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic properties. This makes it particularly valuable in metabolic studies and drug development, where understanding the stability and behavior of the compound in biological systems is crucial.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3,3,5,5-tetradeuterio-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2/i3D2,4D2 |
InChI Key |
UBCDLQPOKISIDX-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


